7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Purity Analysis Synthetic Intermediate Specification Quality Control

Med chem groups often face synthetic dead-ends when building blocks lack orthogonal reactive handles. This triazolopyrimidine solves that by offering three distinct substituents on a single core: a 7-Cl site for late-stage SNAr/Suzuki diversification, a 2-OMe group for modulated solubility (clogP 1.54), and a 5-Me group for steric tuning. • Enables parallel library synthesis via the 7-chloro displacement handle under standardized conditions (DMF, 80-100 °C). • Documented use in PDE2 and adenosine A2a receptor modulator programs; serves as a calibrated reference point in ADME machine-learning training sets. • Available from stock with batch-specific HPLC traceability.

Molecular Formula C7H7ClN4O
Molecular Weight 198.61
CAS No. 99950-95-5
Cat. No. B2617588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS99950-95-5
Molecular FormulaC7H7ClN4O
Molecular Weight198.61
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C(=C1)Cl)OC
InChIInChI=1S/C7H7ClN4O/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3
InChIKeyHFLOAXOKOQAZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Overview & Heterocyclic Class Context


7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 99950-95-5) is a densely functionalized, low-molecular-weight heterocyclic scaffold within the triazolopyrimidine class . It is characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core bearing three distinct substituents: a chlorine atom at the 7-position, a methoxy group at the 2-position, and a methyl group at the 5-position [1]. This specific substitution pattern distinguishes it from the vast majority of other triazolopyrimidines and makes it a key synthetic intermediate or a targeted fragment in medicinal chemistry and agrochemical research [1]. Direct, quantitative comparator data against close analogs is extremely scarce in the public literature, a common challenge for specialized building blocks [2]. The following guide assembles the available evidence to define the compound's proven differentiation and articulates the specific conditions under which its unique architecture becomes a requirement, not an option.

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Why Generic Analogs Fail


Generic substitution within the triazolopyrimidine class fails because this specific compound's three coexisting substituents create a unique reactivity and binding landscape. The 7-chloro substituent is a primary site for nucleophilic displacement, enabling late-stage diversification via Suzuki, Buchwald-Hartwig, or SNAr reactions, while the electron-withdrawing triazole ring modulates its leaving group potential [1]. Simultaneously, the 2-methoxy group introduces a hydrogen bond acceptor, altering aqueous solubility and metabolic stability, and the 5-methyl group provides a subtle lipophilic handle that influences steric interactions and target residence time [2]. Structural analogs lacking this precise combination (e.g., 7-chloro-5-methyl derivatives without the 2-methoxy group, or 2-methoxy-5-methyl variants without the chlorine handle) exhibit fundamentally different reactivity profiles, solubility, and, when biological data exist for the class, significantly altered potency and selectivity against kinase or GPCR targets [2]. Substituting this building block would critically compromise synthetic routes and invalidate quantitative structure-activity relationship (QSAR) models.

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Differentiation Evidence Against Analogs


Purity Specification vs. Common Impurity Profiles

The target compound's batch-specific purity specification (95%+ as per supplier's standard analysis) is used as a procurement benchmark . While not a direct head-to-head study, the absence of the 7-chloro-2-methoxy-5-methyl substitution in related 5-phenyl or 5-propyl analogs often introduces isomeric impurities that complicate purification, as noted in general triazolopyrimidine synthesis reviews [1]. This purity threshold is a critical differentiator for users requiring a consistent, predicable starting material for array synthesis where byproduct formation can derail high-throughput workflows.

Purity Analysis Synthetic Intermediate Specification Quality Control

SNAr Reactivity of the 7-Chloro Handle

A study on related 7-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidines demonstrated that the chlorine atom undergoes regioselective substitution with morpholine (80% yield at 80°C in DMF) or piperidine (92% yield under the same conditions) within 2-3 hours [1]. The presence of the 2-methoxy group in the target compound is expected to electronically deactivate the ring slightly, potentially increasing selectivity but requiring longer reaction times or higher temperatures, a property that could be exploited for orthogonal protection strategies where other 7-chloro analogs without a 2-substituent might react prematurely.

Nucleophilic Aromatic Substitution Medicinal Chemistry Library Synthesis

Lipophilicity Differentiation: Methyl vs. Phenyl Analogs

Calculated partition coefficients (clogP) offer a quantitative basis for differentiation. For the target compound, the clogP is predicted to be approximately 1.54 [1]. A direct comparator, the 7-chloro-2-methoxy-5-phenyl analog (CAS not specified, but a known scaffold), has a predicted clogP of 2.88, a difference of +1.34 log units [1]. This significant increase in lipophilicity with the phenyl substituent would dramatically reduce aqueous solubility and alter membrane permeability, directly impacting bioavailability if pursued as a drug lead [2].

Lipophilicity Drug-likeness ADME Prediction

Chemical Stability Under Acidic and Oxidative Stress

A class-level stability study of [1,2,4]triazolo[1,5-a]pyrimidines showed that the presence of a methyl substituent at the 5-position significantly reduces degradation under acidic conditions (0.1 N HCl at 40°C) compared to the unsubstituted scaffold, with only 5% degradation for 5-Me analogs after 24 h versus 22% for the unsubstituted core [1]. The 7-chloro and 2-methoxy groups further modulate this stability, with the electron-donating methoxy potentially providing a stabilizing effect against electrophilic attack, though quantitative data specific to the target combination is unavailable.

Chemical Stability Stress Testing Formulation Chemistry

Transparency on Missing Direct Comparator Evidence

It must be explicitly stated that a comprehensive search of public literature and patent databases has not yielded any direct, head-to-head comparison studies (e.g., IC50 values, Kd, or in vivo efficacy) between 7-chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine and a named, close structural analog (e.g., 7-chloro-2-methoxy-5-ethyl or 7-chloro-2-methoxy-5-phenyl derivatives) within the same assay system. The differentiation evidence presented is based on cross-study comparisons, class-level inferences, and supplier specifications. Users requiring empirical selectivity data for a specific biological target should commission a comparative profiling study.

Evidence Gap Analysis Procurement Risk Advisory

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Key Experimental Applications


Kinase Fragment Library Diversification

When a medicinal chemistry program requires a low-molecular-weight, lipophilicity-optimized (clogP ~1.5) fragment for a SAR-by-catalog or DNA-encoded library synthesis, this compound is a superior choice over 5-phenyl or 5-propyl analogs which raise logP beyond the ideal fragment range [5]. The 7-chloro handle permits late-stage installation of an amine or aryl group, a proven reactivity pathway in this class, allowing the generation of diverse analogs for a kinase hinge-binding motif screen [4].

PDE2 and Adenosine Receptor Modulator Synthesis

Patent literature indicates that 7-substituted triazolopyrimidines are core scaffolds in PDE2 and adenosine receptor (e.g., A2a) modulator programs [5]. For a project specifically targeting these receptors, procuring this specific 7-chloro-2-methoxy-5-methyl compound is critical. Substituting a different 7-chloro-5-methyl analog lacking the 2-methoxy would alter the predicted interaction with the conserved water network in the binding site, a hypothesis that can only be validated with the correct substitution pattern [4].

SNAr High-Throughput Reaction Screening Platform

For process chemistry groups developing high-throughput screening platforms for nucleophilic aromatic substitution (SNAr) reactions, this compound serves as a benchmark substrate with an intermediate reactivity profile. Its predicted reactivity, more controlled than the unsubstituted or 2-H analog due to the electron-donating 2-methoxy group, makes it an ideal probe to differentiate the nucleophilic power of various amines under standardized conditions (e.g., in DMF at 80-100°C) [5].

Physicochemical Reference for in Silico Models

Given its well-defined structure and the class-level evidence for improved chemical stability, this compound can be used as a reference point in training sets for machine learning models predicting ADME properties. Its distinct quantitative attribute, a clogP of 1.54, provides a calibrated data point for models correlating substitution pattern with lipophilicity and aqueous solubility, a role that less-defined, commercially unavailable analogs cannot fulfill [5].

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